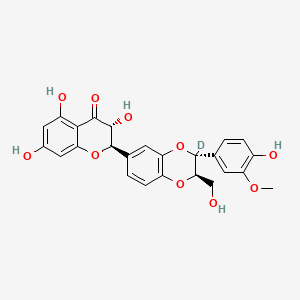
Silibinin-d
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Silibinin-d can be synthesized through various methods, including the encapsulation of silibinin in poly (lactic-co-glycolic acid) nanoparticles to control delivery and improve its poor solubility . Another method involves the use of sulfobutyl ether-beta-cyclodextrin to enhance the water solubility of silibinin .
Industrial Production Methods
Industrial production of this compound often involves the extraction of silymarin from the seeds of the milk thistle plant, followed by the isolation of silibinin through chromatographic techniques .
化学反応の分析
Types of Reactions
Silibinin-d undergoes various types of chemical reactions, including:
Reduction: It reduces reactive oxygen species levels and affects glycolysis, gluconeogenesis, and glycogenolysis.
Substitution: This compound can be encapsulated in nanoparticles or combined with other compounds to enhance its therapeutic effects
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include sulfobutyl ether-beta-cyclodextrin and poly (lactic-co-glycolic acid) . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability and efficacy of the compound.
Major Products Formed
The major products formed from the reactions involving this compound include silibinin-loaded nanoparticles and silibinin-cyclodextrin inclusion compounds .
科学的研究の応用
Silibinin-d has a wide range of scientific research applications, including:
Chemistry: Used in the development of targeted drug delivery systems and nanotechnology.
Biology: Studied for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: Investigated for its therapeutic potential in treating diabetes, cancer, liver diseases, and other chronic conditions .
Industry: Utilized in the formulation of pharmaceuticals and nutraceuticals for its antioxidant and anti-inflammatory properties
作用機序
Silibinin-d exerts its effects through various molecular targets and pathways, including:
Antioxidant Activity: Inhibits oxidative phosphorylation and reduces reactive oxygen species levels.
Anti-inflammatory Activity: Modulates the expression of inflammatory cytokines and enzymes.
Anticancer Activity: Inhibits the activation of oncogenic pathways such as PI3K/Akt, NF-κB, Wnt/β-catenin, and MAPK pathways, thereby suppressing cancer cell proliferation and inducing apoptosis.
Hepatoprotective Activity: Protects liver cells against toxins and supports liver function.
類似化合物との比較
Silibinin-d is often compared with other flavonolignans found in silymarin, such as isosilibinin, silicristin, and silidianin . While these compounds share similar antioxidant and hepatoprotective properties, this compound is unique in its multifaceted mechanisms of action and its potential for use in a wide range of therapeutic applications .
List of Similar Compounds
- Isosilibinin
- Silicristin
- Silidianin
- Silymarin
This compound stands out due to its extensive research and proven efficacy in various medical and industrial applications, making it a valuable compound in the field of natural product-based therapeutics .
特性
分子式 |
C25H22O10 |
|---|---|
分子量 |
483.4 g/mol |
IUPAC名 |
(2R,3R)-2-[(2R,3R)-3-deuterio-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2H-1,4-benzodioxin-6-yl]-3,5,7-trihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23+,24-,25-/m1/s1/i24D |
InChIキー |
SEBFKMXJBCUCAI-RHNYKLMASA-N |
異性体SMILES |
[2H][C@]1([C@H](OC2=C(O1)C=C(C=C2)[C@@H]3[C@H](C(=O)C4=C(C=C(C=C4O3)O)O)O)CO)C5=CC(=C(C=C5)O)OC |
正規SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2R,4S,5R)-5-[5-(acetyloxymethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl acetate](/img/structure/B12395481.png)
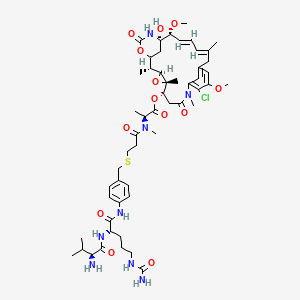
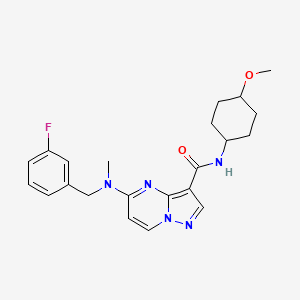
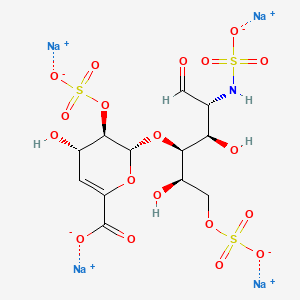
![[(1S,1'R,3'S,5R,6S,7S,9S)-3',7-diacetyloxy-6',6'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl]methyl acetate](/img/structure/B12395517.png)
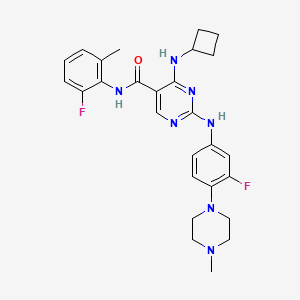
![1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395540.png)
![[Lys8] Vasopressin Desglycinamide](/img/structure/B12395548.png)
![Urea, N-[4-[8-(MethylaMino)-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]-1-naphthalenyl]-N'-[3-(trifluoroMethyl)phenyl]-](/img/structure/B12395550.png)

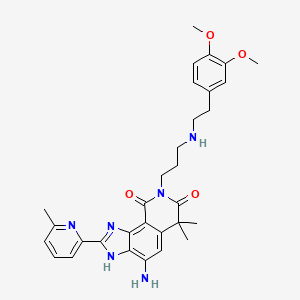

![3-(difluoromethoxy)-5-[6-(3,3-difluoropyrrolidin-1-yl)-2-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrimidin-4-yl]pyrazin-2-amine](/img/structure/B12395571.png)
